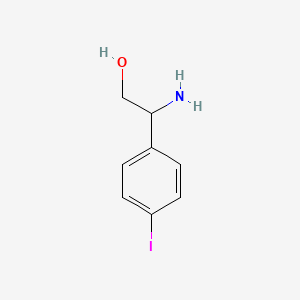
ethyl 2-(1-vinylcyclopropyl)acetate
Descripción general
Descripción
ethyl 2-(1-vinylcyclopropyl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This compound features a vinylcyclopropyl group attached to an acetate moiety, making it unique in its structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(1-vinylcyclopropyl)acetate typically involves the reaction of 1-vinylcyclopropylcarbinol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol is replaced by the acetate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of this ester can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Aplicaciones Científicas De Investigación
ethyl 2-(1-vinylcyclopropyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-vinylcyclopropyl)acetate involves its interaction with specific molecular targets and pathways. The vinylcyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Isopropyl acetate: Known for its solvent properties and use in coatings and inks .
Uniqueness: ethyl 2-(1-vinylcyclopropyl)acetate stands out due to its unique vinylcyclopropyl group, which imparts distinct reactivity and potential biological activities. This structural feature differentiates it from simpler esters like ethyl acetate and methyl butyrate, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
ethyl 2-(1-ethenylcyclopropyl)acetate |
InChI |
InChI=1S/C9H14O2/c1-3-9(5-6-9)7-8(10)11-4-2/h3H,1,4-7H2,2H3 |
Clave InChI |
PCFPAFDKUQMWEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CC1)C=C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

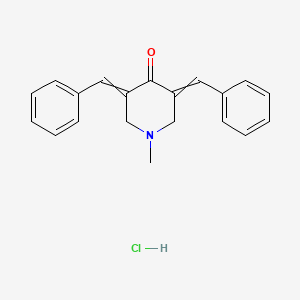

![[(1R,4S)-4-(6-aminopurin-9-yl)cyclopent-2-en-1-yl]methanol](/img/structure/B8577438.png)
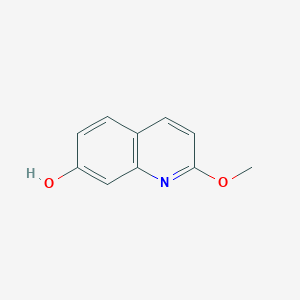
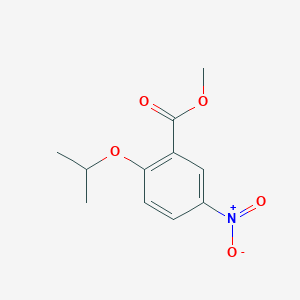


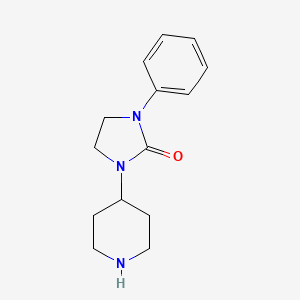
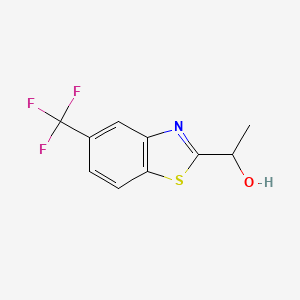
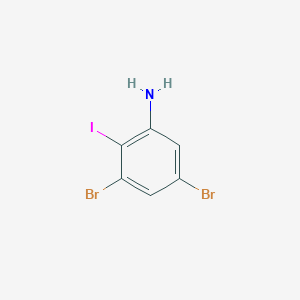
![4-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B8577488.png)

